N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Macromolecular Adduct Formation and Metabolism
Research involving heterocyclic amines, structurally related to the compound , has explored their genotoxicity and carcinogenic potential in both human and rodent models. Studies utilizing accelerator mass spectrometry (AMS) have highlighted the differences in protein and DNA adduct levels, as well as metabolite profiles between humans and rodents, suggesting variations in bioactivation and detoxification processes. Such insights are crucial for understanding the biological interactions and potential risks associated with exposure to this class of compounds (Turteltaub et al., 1999).
Environmental Exposure and Toxicity
Investigations into the environmental exposure and toxicity of similar compounds have been conducted. For instance, a study on imidacloprid, a neonicotinoid insecticide with structural similarities, highlighted the clinical manifestations and toxicological outcomes following acute exposure. Understanding the toxicity profile of such compounds is essential for evaluating environmental and public health risks (Shadnia & Moghaddam, 2008).
Hemodynamic Effects in Clinical Settings
Research into imidazo[4,5-b]pyridine derivatives has also examined their therapeutic potential, including their hemodynamic effects in patients with acute myocardial infarction or coronary artery disease. These studies provide insights into the pharmacological actions, such as positive-inotropic and vasodilating effects, of related compounds in clinical settings (Nebel et al., 1981).
Antimicrobial and Antituberculosis Activity
The evaluation of novel nitroimidazo-oxazine derivatives for their antimicrobial and antituberculosis activities represents another avenue of research. Clinical trials assessing the early bactericidal activity of such compounds underscore their potential in developing new therapeutic strategies against drug-resistant forms of tuberculosis (Diacon et al., 2012).
将来の方向性
特性
IUPAC Name |
N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-26-18-9-8-17-21-16(11-24(17)23-18)13-6-7-14(20)15(10-13)22-19(25)12-4-2-3-5-12/h6-12H,2-5H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNRQJUOTSSFCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。